molecular formula C19H24N2OS B4884300 N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide

N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide

Cat. No. B4884300
M. Wt: 328.5 g/mol
InChI Key: LTECUUJAHUYWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic analog of the pheromone 4-hydroxy-5-methyl-3(2H)-furanone, which is produced by marine bacteria.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act as a pheromone mimic, stimulating the olfactory receptors in animals and triggering a feeding response. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to affect the expression of genes involved in appetite regulation and metabolism.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in animals, likely due to its effects on appetite regulation and metabolism. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to have anti-inflammatory and anti-cancer properties, potentially through its effects on gene expression.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its effects on different animal species and its potential side effects are not fully understood, making it important to conduct further research before its widespread use.

Future Directions

There are several future directions for the research on N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could have significant implications for human health. Another area of interest is its use in aquaculture, where it could improve the efficiency and sustainability of fish and shrimp farming. Further research is needed to fully understand the mechanism of action and potential side effects of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, as well as its effects on different animal species.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been optimized to yield high purity and high yields.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in livestock, particularly in pigs and chickens. In aquaculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential as an anti-inflammatory and anti-cancer agent.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-11-15(2)13-16(12-14)20-19(22)21-9-5-3-4-7-17(21)18-8-6-10-23-18/h6,8,10-13,17H,3-5,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTECUUJAHUYWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

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